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For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core
scaffold of numerous therapeutic agents. Among these, aminopyridines are of particular
interest due to their versatile chemical reactivity and ability to engage in hydrogen bonding, a
key interaction in molecular recognition by biological targets. This guide provides a
comprehensive overview of 4-Chloro-5-methylpyridin-2-amine, a specific isomer within this
important class of compounds. While this particular molecule is commercially available,
detailed public-domain data on its synthesis and applications are sparse. Therefore, this guide
will present the confirmed chemical information and provide expert context on its potential utility
based on the broader understanding of related chemical structures.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for research and regulatory
purposes. This section details the IUPAC name, synonyms, and other key identifiers for 4-
Chloro-5-methylpyridin-2-amine.

IUPAC Name

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC)
for this compound is 4-chloro-5-methylpyridin-2-amine[1].
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Synonyms

In literature and commercial listings, this compound may be referred to by several other names,
including:

e 2-Amino-4-chloro-5-methylpyridine[1]

e 4-Chloro-5-methyl-pyridin-2-amine[1]

It is crucial for researchers to be aware of these synonyms to ensure a comprehensive
literature search.

Key Identifiers

A list of key identifiers for 4-Chloro-5-methylpyridin-2-amine is provided in the table below.
The CAS (Chemical Abstracts Service) number is a unique identifier that is essential for
unambiguous identification of the substance.

Identifier Value Source
CAS Number 1033203-31-4 [L1121[3141[5]
Molecular Formula CeH7CIN2 [1][2]
Molecular Weight 142.59 g/mol

InChi Key LXLJJADZPBGRJA- o

UHFFFAOYSA-N

SMILES CC1=CN=C(C=C1CI)N [112]

Physicochemical Properties

At the time of writing, detailed experimental data on the physicochemical properties of 4-
Chloro-5-methylpyridin-2-amine, such as melting point, boiling point, and solubility, are not
widely available in the public domain. However, computational models provide valuable
estimations.

Computed Properties
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The following properties have been calculated using computational methods and are available
through public databases such as PubChem.

Property Value Source
XLogP3 15 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

e g
Rotatable Bond Count 0 [1]
Exact Mass 142.0297759 [1]
Topological Polar Surface Area  38.9 A2 [1]
Heavy Atom Count 9 [1]

These computed values suggest that 4-Chloro-5-methylpyridin-2-amine has drug-like
properties, adhering to general guidelines such as Lipinski's rule of five. The presence of both
hydrogen bond donors and acceptors, combined with a moderate polarity, indicates that this
molecule could be tailored for interactions with biological macromolecules.

Synthesis and Reactivity

A specific, peer-reviewed synthesis protocol for 4-Chloro-5-methylpyridin-2-amine is not
readily found in the chemical literature. Its commercial availability is often listed as being via
custom synthesis. This suggests that while a synthetic route is known to commercial suppliers,
it may not be widely published.

From a chemical standpoint, the synthesis of such a molecule would likely involve the
construction of the pyridine ring followed by the introduction of the chloro, methyl, and amino
groups. The relative positioning of these functional groups is key and would dictate the
synthetic strategy.

The reactivity of 4-Chloro-5-methylpyridin-2-amine is dictated by its functional groups:
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e The amino group can act as a nucleophile and can be acylated, alkylated, or used in
coupling reactions.

e The chloro group can be substituted via nucleophilic aromatic substitution or participate in
palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig
couplings. This allows for the introduction of a wide range of other functional groups at this
position.

e The pyridine ring itself is a Ti-deficient system, which influences the reactivity of the
substituents.

Applications in Research and Development

While specific applications for 4-Chloro-5-methylpyridin-2-amine are not documented in
readily accessible literature, its structure suggests significant potential as a building block in
drug discovery and materials science. Substituted aminopyridines are known to be key
intermediates in the synthesis of a variety of biologically active compounds.

For instance, related aminopyridine structures are found in drugs targeting a wide range of
conditions, including neurological disorders, cancer, and infectious diseases. The presence of a
chlorine atom provides a reactive handle for further chemical modification, allowing for the
exploration of the chemical space around this scaffold to optimize properties such as potency,
selectivity, and pharmacokinetic profiles.

The general workflow for utilizing a chemical intermediate like 4-Chloro-5-methylpyridin-2-
amine in a research setting is illustrated in the diagram below.
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Figure 1. A generalized workflow for the utilization of a chemical intermediate in a drug

discovery program.

Safety and Handling

Comprehensive safety and handling data for 4-Chloro-5-methylpyridin-2-amine are limited.
One entry in the European Chemicals Agency (ECHA) Classification and Labelling (C&L)
Inventory indicates that the substance is "Not Classified" as hazardous based on a notification
from a single company[1]. However, this should not be considered a comprehensive

assessment.

As a general precaution for a compound of this nature, standard laboratory safety protocols
should be strictly followed. This includes the use of personal protective equipment (PPE) such
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as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area
or a fume hood. Direct contact with skin and eyes should be avoided, and inhalation of any
dust or vapor should be prevented. In the absence of specific data, it is prudent to treat this
compound as potentially harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

4-Chloro-5-methylpyridin-2-amine is a substituted aminopyridine with potential as a versatile
building block in medicinal chemistry and other areas of chemical research. While detailed
experimental data for this specific isomer are not widely published, its chemical structure
suggests that it can be a valuable intermediate for the synthesis of more complex molecules.
Researchers working with this compound should rely on its unique CAS number for accurate
identification and adhere to stringent safety protocols due to the limited availability of
toxicological data. The further exploration of the chemistry and applications of this and related
compounds will undoubtedly contribute to the advancement of drug discovery and materials
science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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